Clorhidrato de metionina

Descripción general

Descripción

Methionine is an essential amino acid found in protein food sources such as meat and dairy . It is important for many functions in the body, including building new proteins, making DNA, and normal tissue growth and repair . Methionine is also a precursor of succinyl-CoA, homocysteine, cysteine, creatine, and carnitine .

Synthesis Analysis

Methionine synthesis involves complex metabolic processes. For instance, in Escherichia coli, methionine production was increased by strengthening the methionine terminal synthetic module via site-directed mutation of l-homoserine O-succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH .

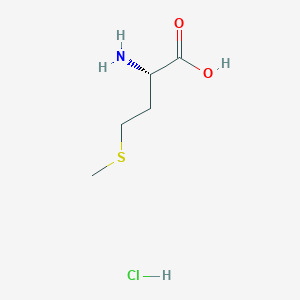

Molecular Structure Analysis

Methionine has a molecular weight of 149.21134 g/mol and a molecular formula of C5H11NO2S . Its structure includes a carboxyl group, an amino group, and an S-methyl thioether side chain .

Chemical Reactions Analysis

Methionine participates in various chemical reactions. It gives rise to the amino acids cysteine and cysteine and can act as a powerful detoxification agent, capable of removing toxic levels of heavy metals such as lead from the body .

Physical And Chemical Properties Analysis

Methionine is a white, crystalline substance, solid at room temperature. It is slightly soluble in water and insoluble in ethanol .

Aplicaciones Científicas De Investigación

Clorhidrato de metionina: Un análisis exhaustivo de las aplicaciones de la investigación científica: El this compound es un compuesto versátil con una amplia gama de aplicaciones en la investigación científica. A continuación, se presentan seis aplicaciones distintas, cada una detallada en su propia sección.

Aplicaciones biomédicas

La metionina, como aminoácido esencial, posee propiedades multifuncionales que son muy beneficiosas en la investigación biomédica. Su modificación química, metabolismo celular y derivados metabólicos la convierten en una candidata potencial para diversas aplicaciones terapéuticas y de diagnóstico .

Formulación oral farmacéutica

En la industria farmacéutica, el this compound se utiliza en formulaciones orales, particularmente como tratamiento pediátrico. Desempeña un papel crucial en el metabolismo de los mamíferos, como ser un donante de metilo y apoyar diversas funciones celulares como la traducción de ARNm y la síntesis de proteínas .

Investigación sobre el crecimiento y metabolismo celular

Los estudios han utilizado el this compound para investigar sus efectos sobre el crecimiento y metabolismo celular. Su impacto en la acumulación de ciertos compuestos y el crecimiento de las plántulas ha sido un tema de interés en la investigación botánica .

Mecanismo De Acción

Target of Action

Methionine hydrochloride, a derivative of the essential amino acid methionine, plays a significant role in various biological functions. Its primary targets include enzymes involved in methionine metabolism, such as methionine synthase . Methionine synthase is crucial for the conversion of homocysteine to methionine .

Mode of Action

Methionine hydrochloride interacts with its targets by serving as a substrate for enzymatic reactions. For instance, in the methionine synthase-catalyzed reaction, methionine hydrochloride provides the methyl group necessary for the conversion of homocysteine to methionine . This interaction results in changes in the levels of these amino acids, influencing various cellular processes .

Biochemical Pathways

Methionine hydrochloride is involved in the one-carbon metabolism pathway, also known as the methionine cycle . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation . Methionine also contributes to the maintenance of cellular redox status by providing homocysteine as a substrate for the transsulfuration pathway, which ultimately produces the antioxidant glutathione (GSH) .

Pharmacokinetics

It’s known that the body’s handling of a drug molecule, including methionine hydrochloride, involves complex processes that determine the drug’s bioavailability . These processes are influenced by various factors, including the drug’s chemical properties and the physiological characteristics of the individual .

Result of Action

The action of methionine hydrochloride at the molecular and cellular levels results in a host of effects. It’s involved in methylation reactions, redox maintenance, polyamine synthesis, and coupling to folate metabolism, thus coordinating nucleotide and redox status . These functions have been shown in many contexts to be relevant for various pathologies, including cancer .

Action Environment

Environmental factors, particularly dietary composition, can influence methionine hydrochloride’s action. The levels of methionine obtained from the diet can have a large effect on cellular methionine metabolism . This establishes a link between nutrition and cell metabolism that may allow for specific metabolic vulnerabilities that can be influenced by diet .

Direcciones Futuras

Research is ongoing to develop high-methionine maize through various strategies including the selection of natural high-methionine mutants, molecular modulation of maize seed storage proteins, and target key enzymes for sulfur metabolism and its flux towards the methionine synthesis . This could provide an efficient platform for the industrial production of methionine .

Análisis Bioquímico

Biochemical Properties

This pathway is involved in the synthesis and recycling of methionine and its derivative, S-adenosylmethionine (SAM) . Methionine synthase, which utilizes methylcobalamin (a form of vitamin B12) as a cofactor, catalyzes the methylation of homocysteine to form methionine .

Cellular Effects

Methionine hydrochloride influences cellular processes ranging from protein synthesis to DNA methylation . It plays a crucial role in protein synthesis as the initiator amino acid . Following initiation, methionine may undergo post-translational modifications, depending on the specific protein and cellular context .

Molecular Mechanism

Methionine hydrochloride exerts its effects at the molecular level through various mechanisms. A significant portion of methionine is utilized for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular methylation reactions . SAM serves as a methyl group donor for various methylation reactions, including DNA methylation, histone modification, and the methylation of proteins and lipids .

Temporal Effects in Laboratory Settings

It is known that the enzymes involved in methionine metabolism are tightly regulated to maintain cellular homeostasis .

Dosage Effects in Animal Models

It is known that methionine is an essential amino acid that must be supplied in sufficient amounts by the diet .

Metabolic Pathways

Methionine hydrochloride is involved in the methionine cycle . It can also be metabolized via the transsulfuration pathway, leading to the synthesis of cysteine . In this pathway, homocysteine is converted to cysteine through a series of enzymatic reactions .

Transport and Distribution

It is known that methionine is an essential amino acid that must be supplied in sufficient amounts by the diet .

Subcellular Localization

It is known that methionine plays a crucial role in protein synthesis as the initiator amino acid .

Propiedades

IUPAC Name |

(2S)-2-amino-4-methylsulfanylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUIUMQSEFFIKM-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431036 | |

| Record name | L-Methionine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6810-12-4 | |

| Record name | Methionine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Methionine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIONINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99JNR46OKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

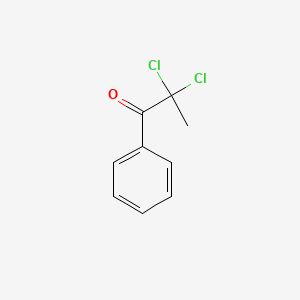

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

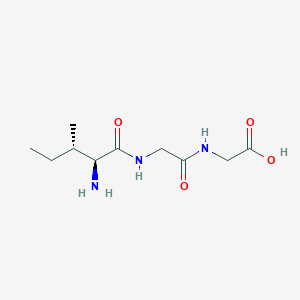

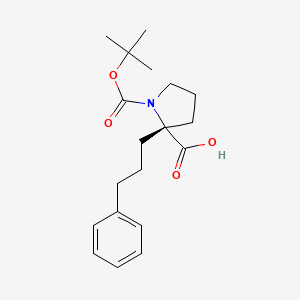

Feasible Synthetic Routes

Q & A

Q1: What is the solubility behavior of methionine hydrochloride in water?

A1: [] Methionine hydrochloride exhibits high solubility in water, increasing with rising temperatures. This solubility behavior aligns with a conglomerate system, meaning that DL-methionine hydrochloride doesn't form a racemic crystal in solution.

Q2: Can methionine hydrochloride be optically resolved, and if so, how?

A2: [] Yes, DL-methionine hydrochloride exists as a conglomerate and can be optically resolved. Preferential crystallization is an effective method, yielding D- and L-methionine hydrochloride. These optically pure forms can then be treated with triethylamine to obtain D- and L-methionine with 100% optical purity.

Q3: Has methionine hydrochloride been explored as a potential corrosion inhibitor, and what were the findings?

A3: [] Yes, research has investigated the use of zwitterionic polymers derived from amino acid residual N,N’-diallyl-l-methionine hydrochloride as corrosion inhibitors for mild steel in acidic solutions. These polymers demonstrated notable inhibition efficiencies (up to 99.5% for a specific copolymer) at specific concentrations and temperatures. The inhibition mechanism was attributed to the adsorption of the polymer molecules onto the metal surface, forming a protective layer.

Q4: Are there documented instances of methionine hydrochloride forming complexes with metals?

A4: [] Yes, reacting L-methionine hydrochloride with potassium tetrachloroplatinate under specific pH conditions leads to the formation of [Pt3(L-HMet)3]·H2O, a cyclic trinuclear platinum(II) complex. This complex is characterized by bridging amido nitrogens and features nitrogen and sulfur coordination from methionine molecules.

Q5: Have there been any studies using computational methods to investigate methionine hydrochloride's potential as an inhibitor?

A5: [] Yes, high-throughput virtual screening studies have explored the potential of methionine analogs, including a specific compound, [4-(L-histidyl)-2-phenylbenzoyl] methionine hydrochloride, as inhibitors for Brucella melitensis methionyl-tRNA-synthetase (MetRSBm). These studies utilize molecular docking and scoring functions to predict binding affinities and identify promising leads for further experimental validation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1609576.png)

![5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid](/img/structure/B1609578.png)

![(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide](/img/structure/B1609586.png)

![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1609595.png)

![4-Isocyanato-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1609596.png)